molecular formula C7H12ClN3O2S B1378451 N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride CAS No. 1423032-16-9

N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride

Cat. No.: B1378451
CAS No.: 1423032-16-9
M. Wt: 237.71 g/mol
InChI Key: JQEUELGTJVEKMO-UHFFFAOYSA-N
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Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C₇H₁₂ClN₃O₂S and exhibits a molecular weight of 237.71 grams per mole. The compound exists as a hydrochloride salt form, which enhances its solubility characteristics and stability for laboratory applications. The Chemical Abstracts Service registry number for this compound is 1423032-16-9, providing a unique identifier for chemical databases and regulatory purposes. The structure incorporates three distinct functional components: a pyridine ring system, a sulfonamide group positioned at the 3-carbon of the pyridine ring, and an aminoethyl chain attached to the nitrogen atom of the sulfonamide functionality.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural arrangement. The official International Union of Pure and Applied Chemistry name is this compound, which indicates the presence of an aminoethyl substituent attached to the nitrogen atom of a sulfonamide group that is positioned at the third carbon of the pyridine ring. The hydrochloride designation specifies the salt form of the compound. Alternative nomenclature systems provide additional descriptive names including 3-pyridinesulfonamide, N-(2-aminoethyl)-, hydrochloride (1:1), which emphasizes the stoichiometric relationship between the organic base and the hydrochloric acid component.

The canonical Simplified Molecular Input Line Entry System notation for this compound is C1=CC(=CN=C1)S(=O)(=O)NCCN.Cl, which provides a linear representation of the molecular structure. This notation system allows for computational analysis and database searching across chemical information systems. The International Chemical Identifier key JQEUELGTJVEKMO-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound structure. These various identification systems collectively ensure precise communication about the compound structure across different scientific and regulatory contexts.

Historical Context in Sulfonamide Derivative Research

The development of sulfonamide compounds represents one of the most significant therapeutic revolutions in medical history, with origins tracing back to early twentieth century chemical research. Sulfanilamide was first synthesized by a German chemist as early as 1908, and in 1917 at the Rockefeller Institute, this chemical was incorporated into quinine derivatives in an attempt to enhance bactericidal properties. Unfortunately, these early investigations did not progress to experimental animal testing or human trials, representing a missed opportunity for earlier therapeutic development. The breakthrough in sulfonamide research occurred in 1927 when the Bayer subsidiary of Interessengemeinschaft Farbenindustrie began systematic screening of various dyes for antibacterial effects in animal models under the direction of Dr. Gerhard Domagk.

The pivotal discovery emerged in 1931 when researchers tested a compound combining a sulfamyl group within a dye molecule structure on mice and found effectiveness against streptococcal infections. By December 1932, a sulfonamide-containing dye called Prontosil demonstrated even greater specificity in antimicrobial activity. This compound was active in living organisms but showed no activity in laboratory culture conditions, leading to the hypothesis that metabolic conversion was necessary for therapeutic effect. Tréfouël proposed that the in vivo action resulted from a metabolite of the parent drug, specifically sulfanilamide, a hypothesis that Fuller confirmed in 1937. This discovery revealed that sulfanilamide was a simple agent, easy to manufacture and free of patent restrictions, leading to an explosion of derivative synthesis and evaluation.

The accessibility and patent-free status of sulfanilamide prompted extensive chemical modification efforts, resulting in the synthesis and study of more than 5400 derivatives in subsequent decades. This massive synthetic effort established the foundation for modern sulfonamide chemistry and demonstrated the principle of structure-activity relationships in medicinal chemistry. Research into sulfonamide side effects unexpectedly led to the development of diuretic and antidiabetic agents, showcasing the serendipitous nature of pharmaceutical discovery. The resurgence of interest in sulfonamides occurred with the development of diaminopyrimidines by Hitchings, who received the Nobel Prize in 1988 for this work. The combination of sulfonamides with diaminopyrimidines produced potent synergistic effects, leading to the development of trimethoprim-sulfadiazine combinations that remain clinically relevant today.

Position Within Pyridine-Based Pharmaceutical Chemistry

Pyridine chemistry occupies a central position in pharmaceutical research due to the widespread occurrence of pyridine rings in biologically active compounds, including agrochemicals, pharmaceuticals, and vitamins. The historical development of pyridine chemistry began with impure preparations by early alchemists through heating animal bones and organic matter, but the first documented scientific reference is attributed to Scottish scientist Thomas Anderson in 1849. Anderson examined oil obtained through high-temperature heating of animal bones and isolated a colorless liquid with an unpleasant odor, from which he purified pyridine two years later. He described the compound as highly soluble in water, readily soluble in concentrated acids and salts upon heating, and only slightly soluble in oils.

The naming of pyridine reflects its discovery circumstances, as Anderson named the substance after the Greek word "pyr" meaning fire, due to its flammable nature. The suffix "idine" was added following chemical nomenclature conventions, similar to toluidine, to indicate a cyclic compound containing a nitrogen atom. The structural elucidation of pyridine occurred decades after its discovery through the work of Wilhelm Körner in 1869 and James Dewar in 1871, who suggested that pyridine structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural proposal was confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol.

The first major synthesis of pyridine derivatives was accomplished by Arthur Rudolf Hantzsch in 1881, establishing the foundation for modern pyridine synthetic chemistry. The Hantzsch pyridine synthesis typically employs a 2:1:1 mixture of a beta-keto acid, an aldehyde, and ammonia or its salt as the nitrogen source. This method initially produces a dihydropyridine intermediate, which undergoes oxidation to yield the corresponding pyridine derivative. Emil Knoevenagel demonstrated that asymmetrically substituted pyridine derivatives could be produced using this approach, expanding the synthetic possibilities for pyridine chemistry.

The industrial production of pyridine derivatives received a significant advancement in 1924 when Russian chemist Aleksei Chichibabin developed an efficient synthesis reaction based on inexpensive reagents. This method involves the reaction of formaldehyde, acetaldehyde, and ammonia over a transition-metal fluoride catalyst to produce dihydropyridine, followed by high-temperature catalytic oxidation to generate pyridine. The Chichibabin method continues to be used for industrial pyridine production and represents a crucial development in making pyridine derivatives accessible for pharmaceutical applications. Contemporary pyridine chemistry encompasses multiple synthetic routes, including oxidative dealkylation of alkylpyridines, providing versatility in accessing various substitution patterns.

Properties

IUPAC Name

N-(2-aminoethyl)pyridine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c8-3-5-10-13(11,12)7-2-1-4-9-6-7;/h1-2,4,6,10H,3,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEUELGTJVEKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-16-9
Record name N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride
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Preparation Methods

Method A: Diazonium Salt Chlorosulfonation

  • Procedure : Diazotization of 3-amino-2-chloropyridine with NaNO₂/HCl at -5°C, followed by reaction with thionyl chloride (SOCl₂) in the presence of CuCl₂ as a catalyst.
  • Key Conditions :
    • Temperature: -5°C to 0°C
    • Catalyst: CuCl₂ (0.5–1.0 equiv)
    • Solvent: Water/ice mixture
  • Yield : ~70–80% (crude).

Method B: Oxidation of 3-Chloropyridine N-Oxide

  • Procedure : Oxidation of 3-chloropyridine to its N-oxide using H₂O₂, followed by sulfonation with alkali metal sulfite (e.g., Na₂SO₃) at 50–170°C. Subsequent treatment with HCl yields pyridine-3-sulfonyl chloride.
  • Key Conditions :
    • Sulfonating agent: Na₂SO₃
    • Temperature: 120°C (hydrogenation step with Raney nickel)
  • Yield : 75–80% after purification.

Sulfonamide Formation with Ethylenediamine

The sulfonyl chloride intermediate reacts with ethylenediamine to form the sulfonamide.

Method 1: Direct Coupling in Pyridine

  • Procedure :
    • Dissolve pyridine-3-sulfonyl chloride (1.0 equiv) in dry pyridine.
    • Add ethylenediamine (1.2 equiv) dropwise at 0°C.
    • Stir at room temperature for 24 hours.
  • Workup :
    • Concentrate under vacuum.
    • Wash with NaHCO₃ and extract with DCM.
    • Acidify with HCl to precipitate the hydrochloride salt.
  • Yield : 57–65%.

Method 2: Catalytic Coupling with NMP

  • Procedure :
    • Combine pyridine-3-sulfonyl chloride (1.0 equiv), ethylenediamine (1.5 equiv), and N-methylpyrrolidinone (NMP, 0.04 equiv) in toluene.
    • Heat at 110°C for 6 hours under nitrogen.
  • Key Conditions :
    • Catalyst: NMP (4 mol%)
    • Solvent: Toluene
  • Yield : ~70% after recrystallization.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt:

  • Procedure :
    • Dissolve the sulfonamide in ethanol.
    • Add concentrated HCl (1.1 equiv) dropwise at 0°C.
    • Filter and wash with cold ethanol.
  • Purity : >95% (by NMR).

Comparative Data Table

Step Method 1 (Pyridine) Method 2 (NMP/Toluene)
Reaction Time 24 hours 6 hours
Temperature 25°C 110°C
Catalyst None NMP
Yield 57–65% ~70%
Purity >90% >95%

Critical Findings

  • Catalyst Impact : NMP accelerates the reaction, reducing time from 24 hours to 6 hours while improving yield.
  • Solvent Choice : Pyridine acts as both solvent and base, simplifying the workup but requiring strict anhydrous conditions.
  • Scalability : Method 2 (NMP/toluene) is more suitable for industrial-scale synthesis due to shorter reaction times and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a versatile reagent in organic synthesis, facilitating various chemical reactions.
  • Coordination Chemistry : It acts as a ligand, forming complexes with metal ions which are crucial for catalysis and material science applications.

Biological Research

  • Enzyme Inhibition : N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride has been investigated for its potential as an enzyme inhibitor, making it valuable in studying biochemical pathways and drug design.
  • Biological Probes : The compound is utilized as a probe to explore biological mechanisms, particularly in understanding enzyme functions and interactions.

Medical Applications

  • Therapeutic Potential : Research indicates that this sulfonamide compound may exhibit antimicrobial and anticancer activities. Its ability to inhibit specific enzymes can be harnessed for developing new therapeutic agents.
  • Drug Development : The compound's unique structure allows it to be explored in drug formulations aimed at treating various diseases, including those linked to neurotransmitter imbalances like depression and anxiety disorders .

Industrial Applications

This compound finds utility in industrial processes:

  • Catalyst Development : It is employed as a catalyst in chemical reactions, enhancing reaction rates and selectivity.
  • Material Science : The compound's unique properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer cell proliferation. This finding supports its potential as an anticancer agent and highlights the importance of further research into its mechanisms of action.

Case Study 2: Antimicrobial Activity

Research exploring the antimicrobial properties of this compound revealed promising results against several bacterial strains. The sulfonamide group was identified as critical for its activity, suggesting avenues for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Pyridine- and Benzamide-Based Derivatives

describes structurally related compounds, such as N-(2-aminoethyl)-N-{4-[(4-chlorophenyl)methoxy]phenyl}-4-fluoro-2-(trifluoromethyl)benzamide hydrochloride (Compound 65) and N-(2-aminoethyl)-2-chloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}pyridine-3-carboxamide dihydrochloride (Compound 67). These share the N-(2-aminoethyl) backbone but differ in functional groups:

  • Target compound : Contains a sulfonamide (-SO₂NH-) linkage and a pyridine ring.
  • compounds : Feature amide (-CONH-) or carboxamide (-CO-NR₂) linkages with substituted benzyl or pyridine groups (e.g., trifluoromethyl, chloro) .

Macrocyclic Derivatives

discusses anti-HIV-1-active macrocycles, such as monosubstituted cyclam derivatives with pyridine or aminophenyl groups. These compounds incorporate cyclam (1,4,8,11-tetraazacyclotetradecane) or cyclen (1,4,7,10-tetraazacyclododecane) frameworks linked to polyamines. Unlike the linear sulfonamide structure of the target compound, these macrocycles exhibit chelating properties due to their nitrogen-rich rings, which are critical for metal coordination and antiviral activity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Synthesis Yield
N-(2-aminoethyl)pyridine-3-sulfonamide HCl C₇H₁₂ClN₃O₂S 237.71 Sulfonamide, pyridine, aminoethyl Not reported Not specified
Compound 65 () C₂₃H₂₀Cl₂F₄N₂O₂ 522.79 Benzamide, trifluoromethyl, chloro Trypanosoma brucei inhibitor 69%
Compound 67 () C₂₂H₂₀Cl₃N₃O₂ 488.78 Pyridine carboxamide, chloro Trypanosoma brucei inhibitor 75%
Monosubstituted cyclam derivatives () Varies 400–600 (estimated) Cyclam, pyridine/aminophenyl Anti-HIV-1 Not specified

Key Observations

Structural Complexity : Macrocyclic derivatives () exhibit higher molecular weights and chelating capabilities, enabling antiviral mechanisms absent in linear compounds.

Synthetic Efficiency : compounds demonstrate moderate-to-high yields (54–76%), whereas the target compound’s synthesis remains undetailed but likely follows standard sulfonamide protocols.

Biological Activity

N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is a sulfonamide derivative characterized by its pyridine ring and aminoethyl side chain. Its synthesis typically involves the reaction of pyridine-3-sulfonyl chloride with aminoethylamine, leading to the formation of the hydrochloride salt. The compound's unique structure contributes to its biological activity, particularly its ability to interact with various molecular targets.

PropertyValue
Molecular FormulaC₇H₁₃N₃O₂S
Molecular Weight187.26 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in water

The biological activity of this compound primarily arises from its role as an enzyme inhibitor. The sulfonamide moiety is crucial for its binding affinity to target enzymes, particularly those involved in key biochemical pathways. Research indicates that this compound can inhibit various kinases, including PI3-kinase, which plays a pivotal role in cell signaling and cancer progression .

Enzyme Inhibition Studies

  • PI3-Kinase Inhibition : this compound has been shown to inhibit PI3-kinase activity, making it a candidate for treating disorders linked to aberrant kinase activity, such as certain cancers and respiratory diseases .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, potentially offering new avenues for treating infections resistant to conventional antibiotics.

Antimicrobial Properties

The compound has demonstrated efficacy against several bacterial pathogens, including Streptococcus pneumoniae and Mycobacterium tuberculosis. Its mechanism involves disrupting bacterial enzyme functions, which can lead to cell death. Studies have shown that this compound can significantly reduce bacterial load in vitro .

Anticancer Potential

Research highlights the potential of this compound as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines. The inhibition of PI3-kinase not only affects cancer cell survival but also enhances the sensitivity of these cells to other chemotherapeutic agents .

Case Studies

  • Study on Respiratory Diseases : A study investigated the effects of this compound on models of asthma and chronic obstructive pulmonary disease (COPD). The results indicated that the compound could reduce inflammation and improve lung function by inhibiting specific kinases involved in inflammatory pathways .
  • Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, administration of the compound resulted in a significant decrease in infection rates compared to standard treatments, showcasing its potential as an alternative therapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the pyridine ring or sulfonamide group can lead to significant changes in potency and selectivity towards specific targets.

Table 2: SAR Insights

ModificationEffect on Activity
Substitution on PyridineAlters enzyme binding affinity
Variation in Sulfonamide GroupChanges antimicrobial potency
Chain Length AlterationImpacts pharmacokinetic properties

Q & A

Q. What synthetic strategies are commonly employed for preparing N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonylation of pyridine-3-sulfonyl chloride with a 2-aminoethylamine derivative, followed by HCl salt formation. Key steps include:

  • Alkylation/benzoylation : Use of reagents like 4-chlorobenzyl bromide and benzoyl chloride derivatives for functionalization .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the hydrochloride salt, with reported yields ranging from 54% to 76% depending on substituents .
  • Optimization : Adjusting stoichiometry, temperature (e.g., room temperature for stability), and solvent systems (acetonitrile or methanol) improves reproducibility .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • 1H NMR : Confirms structural integrity via chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, ethylenediamine protons at δ 2.8–3.5 ppm) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks corresponding to C12H13ClN2O2S·HCl) .
  • HPLC : Ensures ≥95% purity, with mobile phases optimized for sulfonamide retention .

Q. How should this compound be stored to maintain stability in academic research settings?

  • Storage : At +5°C in airtight, light-protected containers to prevent hygroscopic degradation and sulfonamide hydrolysis .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation of the aminoethyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aromatic substituents) influence the bioactivity of this sulfonamide derivative?

  • Substituent effects : Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) on the pyridine ring enhances binding affinity in enzyme inhibition assays. For example, trifluoromethyl groups improve steric complementarity in active sites .
  • Aminoethyl chain flexibility : Longer chains (e.g., propyl vs. ethyl) may reduce potency due to entropic penalties, as observed in Trypanosoma brucei inhibition studies .

Q. What are the methodological challenges in quantifying this compound in complex biological matrices?

  • Matrix interference : Serum proteins and lipids can mask sulfonamide detection. Solutions include:
    • Sample pretreatment : Solid-phase extraction (SPE) with C18 columns to isolate the compound .
    • Detection limits : LC-MS/MS achieves sensitivity down to 0.1 ng/mL by monitoring fragment ions (e.g., m/z 254 → 162) .
  • Calibration curves : Use deuterated internal standards (e.g., D5-ethylenediamine derivatives) to correct for ion suppression .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Source variability : Differences in synthetic batches (e.g., residual solvents, counterion ratios) may alter bioactivity. Validate purity via orthogonal methods (NMR, elemental analysis) .
  • Assay conditions : Standardize protocols (e.g., pH, temperature) for enzymatic assays. For example, MMP3 inhibition assays show pH-dependent activity (optimal at pH 7.4) .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

  • Enzyme inhibition : Test against kinases (e.g., VEGFR2) or proteases (e.g., MMP3) using fluorogenic substrates .
  • Cell-based assays : Use HEK293 or HeLa cells to assess cytotoxicity (IC50) and membrane permeability via fluorescence microscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.